
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is a chemical compound with a unique structure that includes a thietan ring, a carbamate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its reactivity can provide insights into biochemical processes and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its interactions with biological targets can lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate
- tert-Butyl N-(3-carbamoylthietan-3-yl)-N-ethyl-carbamate
Uniqueness
tert-Butyl N-(3-carbamoylthietan-3-yl)-N-methyl-carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C10H18N2O3S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
tert-butyl N-(3-carbamoylthietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(14)12(4)10(7(11)13)5-16-6-10/h5-6H2,1-4H3,(H2,11,13) |
InChI Key |
VMFRJETZDBFPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
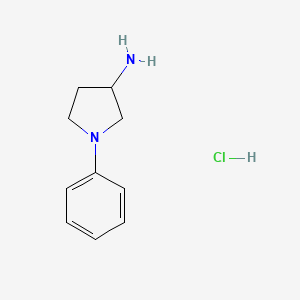

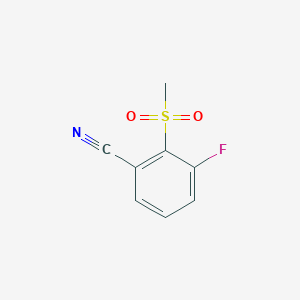
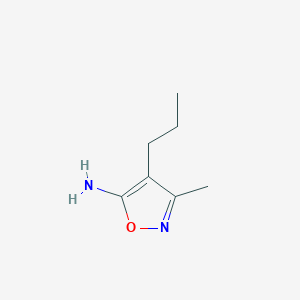
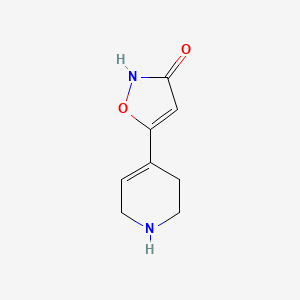
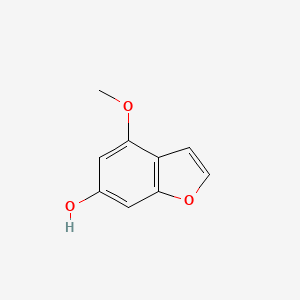
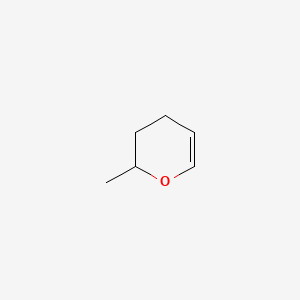
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
